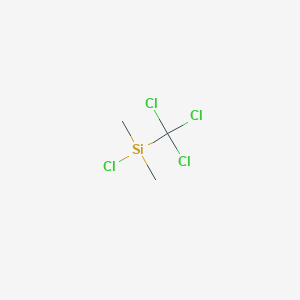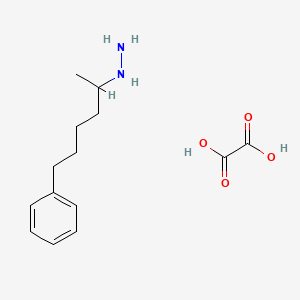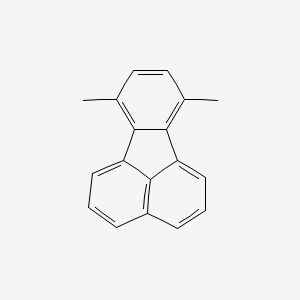
7,10-Dimethylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 10th positions of the fluoranthene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylfluoranthene can be achieved through several methods. One approach involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene . Another method includes the palladium-catalyzed ring closure reactions, which have been tested for the synthesis of structurally similar systems .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis techniques similar to those used for other polycyclic aromatic hydrocarbons. These methods typically involve multi-step procedures with optimization of reaction conditions to improve yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7,10-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated fluoranthenes.
Aplicaciones Científicas De Investigación
7,10-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including organic semiconductors and nanomaterials
Mecanismo De Acción
The mechanism by which 7,10-Dimethylfluoranthene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound’s planar structure allows it to interact with various molecular targets, including enzymes and receptors, influencing cellular pathways .
Comparación Con Compuestos Similares
Fluoranthene: The parent compound without methyl substitutions.
7-Methylfluoranthene: A mono-methylated derivative.
8,9-Dimethylfluoranthene: Another dimethylated derivative with methyl groups at different positions
Uniqueness: 7,10-Dimethylfluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 7th and 10th positions can affect the compound’s electronic distribution, making it distinct from other fluoranthene derivatives.
Propiedades
Número CAS |
22271-04-1 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
7,10-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-12(2)17-15-8-4-6-13-5-3-7-14(16(11)17)18(13)15/h3-10H,1-2H3 |
Clave InChI |
SNGKTZZMQLRSKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


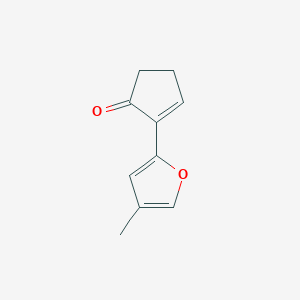
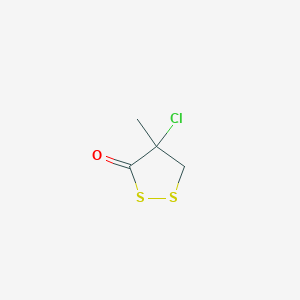
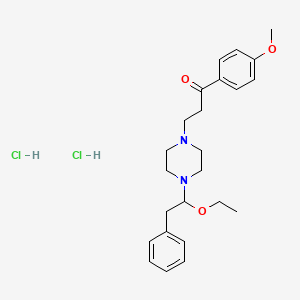
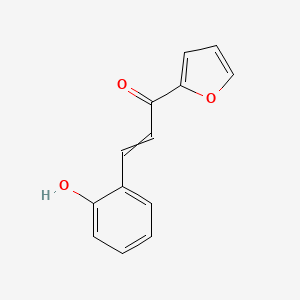
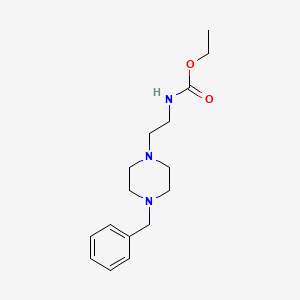

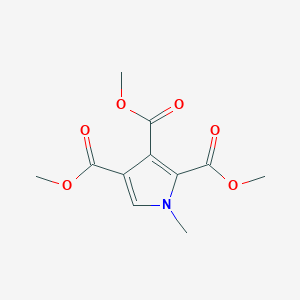


![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
